N-allyl-N-(4-phenoxybutyl)amine
Description
N-allyl-N-(4-phenoxybutyl)amine is a secondary amine featuring an allyl group (CH₂CHCH₂) and a 4-phenoxybutyl chain (C₆H₅O-(CH₂)₄-). The phenoxy group imparts hydrophobicity, while the tertiary amine may enable applications in coordination chemistry or as a precursor for bioactive molecules.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3g/mol |
IUPAC Name |
4-phenoxy-N-prop-2-enylbutan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-2-10-14-11-6-7-12-15-13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2 |
InChI Key |
WPQZMQVQSKKLIF-UHFFFAOYSA-N |
SMILES |
C=CCNCCCCOC1=CC=CC=C1 |
Canonical SMILES |
C=CCNCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key Analogs :
- N-allyl-N-[4-(4-bromo-2-chlorophenoxy)butyl]amine (): Differs by bromo and chloro substituents on the phenoxy ring. Molecular weight: 318.64 g/mol vs. ~263.35 g/mol (estimated for target compound). Halogen substituents increase molecular weight and may enhance electrophilic reactivity .
- N-methyl-N-(4-phenoxybenzyl)amine (): Shorter chain (benzyl vs. butyl) and methyl instead of allyl.
- N-Allyl-N-(2-chlorobenzyl)-amine (): Chlorinated benzyl group instead of phenoxybutyl. Shorter alkyl chain may reduce lipophilicity compared to the target compound .
Table 1: Structural and Physical Properties
*Estimated based on molecular formula.
Spectroscopic Characterization
Predicted NMR Data for this compound :
- ¹H NMR: Allyl protons: δ 5.1–5.9 (CH₂=CH₂), δ 3.3–3.7 (N-CH₂-CH₂-). Phenoxy aromatic protons: δ 6.5–7.3 (multiplet). Butyl chain: δ 1.4–1.7 (methylene, -O-(CH₂)₄-).
- ¹³C NMR: Allyl carbons: δ 115–125 (CH₂=CH₂), δ 45–55 (N-CH₂-). Phenoxy carbons: δ 155–160 (C-O), δ 115–130 (aromatic carbons).
Comparison with Analogs :
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